molecular formula C14H23NO B3841038 N,N-diethyl-3-(3-methylphenoxy)-1-propanamine

N,N-diethyl-3-(3-methylphenoxy)-1-propanamine

Cat. No. B3841038
M. Wt: 221.34 g/mol
InChI Key: RHFIOMSEPXMKDB-UHFFFAOYSA-N
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Description

“N,N-diethyl-3-(3-methylphenoxy)-1-propanamine” is a chemical compound with the molecular formula C20H25NO3 .


Synthesis Analysis

The synthesis of “N,N-diethyl-3-(3-methylphenoxy)-1-propanamine” has been reported in several studies . The compound has been synthesized using copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound “N,N-diethyl-3-(3-methylbenzamide)”, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-3-(3-methylphenoxy)-1-propanamine” is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .


Chemical Reactions Analysis

“N,N-diethyl-3-(3-methylphenoxy)-1-propanamine” has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . This is especially important for MOFs intended to be used in applications involving food contact or drug delivery, where residual toxic solvents can pose a health risk to consumers .

properties

IUPAC Name

N,N-diethyl-3-(3-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15(5-2)10-7-11-16-14-9-6-8-13(3)12-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIOMSEPXMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5324264

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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